molecular formula C16H21N3O3S B12491470 N-(4-methoxy-6-methylpyrimidin-2-yl)-4-methyl-N-propylbenzenesulfonamide

N-(4-methoxy-6-methylpyrimidin-2-yl)-4-methyl-N-propylbenzenesulfonamide

Cat. No.: B12491470
M. Wt: 335.4 g/mol
InChI Key: XKMWQNGNOOMEFO-UHFFFAOYSA-N
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Description

N-(4-methoxy-6-methylpyrimidin-2-yl)-4-methyl-N-propylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a pyrimidine ring substituted with methoxy and methyl groups, and a benzenesulfonamide moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Properties

Molecular Formula

C16H21N3O3S

Molecular Weight

335.4 g/mol

IUPAC Name

N-(4-methoxy-6-methylpyrimidin-2-yl)-4-methyl-N-propylbenzenesulfonamide

InChI

InChI=1S/C16H21N3O3S/c1-5-10-19(16-17-13(3)11-15(18-16)22-4)23(20,21)14-8-6-12(2)7-9-14/h6-9,11H,5,10H2,1-4H3

InChI Key

XKMWQNGNOOMEFO-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1=NC(=CC(=N1)OC)C)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-6-methylpyrimidin-2-yl)-4-methyl-N-propylbenzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the pyrimidine ring, which can be achieved through the reaction of benzylidene acetones and ammonium thiocyanates. This is followed by ring closure, aromatization, S-methylation, and oxidation to form the methylsulfonyl compound. The final step involves the formation of the sulfonamide by reacting the methylsulfonyl compound with a suitable amine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of phase-transfer catalysis and microwave irradiation to enhance reaction rates and yields. The use of continuous flow reactors and automated synthesis platforms can further improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-6-methylpyrimidin-2-yl)-4-methyl-N-propylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dichloromethane .

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and various substituted pyrimidine compounds .

Scientific Research Applications

N-(4-methoxy-6-methylpyrimidin-2-yl)-4-methyl-N-propylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxy-6-methylpyrimidin-2-yl)-4-methyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of enzymes involved in folate synthesis, which is essential for the growth and replication of microorganisms. This inhibition disrupts the metabolic pathways of the target organisms, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides like sulfamethoxazole and sulfadiazine, which also possess antimicrobial properties. These compounds share structural similarities, such as the presence of a sulfonamide group and a heterocyclic ring .

Uniqueness

What sets N-(4-methoxy-6-methylpyrimidin-2-yl)-4-methyl-N-propylbenzenesulfonamide apart is its specific substitution pattern on the pyrimidine ring, which may confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

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